molecular formula C16H12N4 B13055623 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine

3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine

Cat. No.: B13055623
M. Wt: 260.29 g/mol
InChI Key: GQBXSAGXSWPBSW-UHFFFAOYSA-N
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Description

3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine moiety fused to an isoquinoline ring. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine typically involves multi-step organic synthesis. One common approach involves the initial formation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the isoquinoline moiety. Key steps in the synthesis may include cyclization reactions, cross-coupling reactions, and amination reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods. The goal is to achieve high yields and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted isoquinoline derivatives .

Scientific Research Applications

3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine involves its interaction with specific molecular targets and pathways. For example, as a PET imaging agent, the compound binds selectively to neurofibrillary tangles composed of aggregated tau protein. This binding is facilitated by the compound’s high specificity and selectivity for tau protein, allowing for the visualization of tau pathology in vivo . Additionally, the compound’s interactions with other biological targets, such as enzymes and receptors, can modulate various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine include other heterocyclic compounds with fused ring systems, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties. Its ability to selectively bind to neurofibrillary tangles and its potential therapeutic applications in neurodegenerative diseases and cancer distinguish it from other similar compounds .

Properties

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-7-amine

InChI

InChI=1S/C16H12N4/c17-14-2-1-12-8-16(19-9-13(12)7-14)20-6-4-11-3-5-18-10-15(11)20/h1-10H,17H2

InChI Key

GQBXSAGXSWPBSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)N

Origin of Product

United States

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